Thenylchlor
Overview
Description
Thenylchlor, chemically known as 2-Chloro-N-(3-methoxy-2-thenyl)-2′,6′-dimethylacetanilide, is a compound that has been studied for its impact on biosynthesis processes, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. It acts by inhibiting the elongase enzyme involved in the extension of fatty acid chains beyond C18, a crucial step for the formation of VLCFAs in both algae and higher plants. This action of Thenylchlor suggests its potential as a herbicide, given its ability to disrupt essential fatty acid biosynthesis in plants (Takahashi et al., 2001).
Synthesis Analysis
Research on Thenylchlor and related compounds has focused on their synthesis and the resulting chemical properties. One approach has been the halogenation of cobaloximes, including those with thenyl groups, demonstrating that Co-C bond cleavage occurs in certain thenyl cobaloximes under specific conditions, which might be relevant for understanding the synthesis and reactions of compounds like Thenylchlor (Gupta & Roy, 1984).
Molecular Structure Analysis
The molecular structure of Thenylchlor, as with many organic compounds, is integral to its function and interactions with biological molecules. Studies on similar compounds have focused on molecular structures to understand their physical and chemical behavior, including how structural variations can affect their biological activity and interactions with enzymes or receptors involved in fatty acid biosynthesis (Tsurumaki et al., 2008).
Chemical Reactions and Properties
Thenylchlor's chemical reactions, particularly its role as an inhibitor, suggest specific interactions with enzyme systems. This interaction is crucial for its herbicidal activity, where the structure of Thenylchlor plays a significant role in its efficacy as an elongase inhibitor. Such interactions are a focus of research, looking at how structural elements of Thenylchlor and similar compounds mediate their inhibitory effects on VLCFA biosynthesis (Takahashi et al., 2001).
Physical Properties Analysis
Understanding the physical properties of Thenylchlor, including its solubility, vapor pressure, and other thermodynamic properties, is essential for its application and environmental fate. Research into similar compounds has provided insights into how physical and chemical properties correlate with environmental behavior and bioactivity, offering a basis for predicting Thenylchlor's behavior in biological and environmental contexts (Li et al., 2003).
Chemical Properties Analysis
The chemical properties of Thenylchlor, including its reactivity and stability, are fundamental to its function as a biochemical inhibitor and potential herbicide. Studies have focused on the chemical properties of related compounds to understand their interactions with biological systems, environmental stability, and degradation pathways. These properties are crucial for assessing the potential environmental impact and efficacy of Thenylchlor as an agricultural chemical (McKinneyl & Wailer, 1994).
Scientific Research Applications
Inhibition of Fatty Acid Biosynthesis : Thenylchlor, a herbicide, inhibits the incorporation of oleate and malonate into very-long-chain fatty acids (VLCFAs) in certain cells and microsomes. This suggests its role as an inhibitor of the elongase enzyme involved in the biosynthesis of fatty acids with alkyl chains longer than C18, which is critical for plant growth (Takahashi et al., 2001).
Development and Commercialization : Thenylchlor, identified for its high herbicidal activity, is used in paddy fields and is noted for its low toxicity to mammals and minimal environmental impact. Significant efforts were made for its economical production and it has become a major herbicide product in Japan (Kato et al., 1998).
Soil Concentration and Herbicidal Activity : The effectiveness of Thenylchlor as a herbicide depends on its concentration in soil water. Studies show varying effectiveness in different soil types, suggesting that the soil's characteristics influence the herbicide's performance (Kobayashi, 1994).
Residual Concentration and Phytotoxic Activity : The residual phytotoxic activity of Thenylchlor in soil and its impact on the growth of rice seedlings have been investigated, emphasizing its concentration in soil water post-application. This provides insights into the persistence and environmental impact of Thenylchlor in agricultural settings (Murano et al., 2007).
Mobility in Paddy Soils : The mobility of Thenylchlor in different types of paddy soils was studied, highlighting how soil composition affects its distribution and herbicidal efficiency. This is crucial for understanding the environmental fate of Thenylchlor and its potential impact on non-target species (Onoe et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWQYMVPYJGPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058227 | |
Record name | Thenylchlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thenylchlor | |
CAS RN |
96491-05-3 | |
Record name | Thenylchlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96491-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thenylchlor [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096491053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thenylchlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THENYLCHLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ET5RE8I8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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